molecular formula C13H12BrNO3 B2510394 3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid CAS No. 1016515-82-4

3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid

Cat. No.: B2510394
CAS No.: 1016515-82-4
M. Wt: 310.147
InChI Key: WEBXMUPUHCYZLU-UHFFFAOYSA-N
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Description

3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a propanoic acid moiety attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a halogenation reaction using bromine or a brominating agent.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a carboxylation reaction or by using a suitable carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the oxazole ring.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the bromophenyl group can yield a phenyl derivative.

    Substitution: Substitution reactions can produce various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the oxazole ring.

    4-Bromophenylacetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    5-(4-Bromophenyl)-4-methyl-1,3-oxazole: Lacks the propanoic acid group.

Uniqueness

3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid is unique due to the combination of the bromophenyl group, oxazole ring, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-[5-(4-bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-8-13(9-2-4-10(14)5-3-9)18-11(15-8)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBXMUPUHCYZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CCC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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